2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride
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Overview
Description
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride is a synthetic carbohydrate derivative It is characterized by the presence of four methoxybenzyl groups attached to the galactopyranosyl ring, with a fluoride substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride typically involves the protection of the hydroxyl groups of D-galactopyranose with methoxybenzyl groupsThe reaction conditions often include the use of specific solvents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used in studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride involves its interaction with specific molecular targets. The methoxybenzyl groups and the fluoride substituent play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, including those involved in glycosylation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-beta-D-thioglucopyranoside: This compound has a similar structure but with a thioglucopyranoside moiety instead of a galactopyranosyl ring.
Fluoro 2,3,4,6-Tetra-O-(4-methoxybenzyl)-alpha-D-galactopyranoside: Another similar compound with a different stereochemistry at the anomeric carbon.
Uniqueness
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride is unique due to its specific combination of methoxybenzyl protection and fluoride substitution. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUZNXWKMPSCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43FO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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